2-(3H-indol-3-yl)acetic acid
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Overview
Description
2-(3H-indol-3-yl)acetic acid, also known as indole-3-acetic acid, is a naturally occurring compound that belongs to the class of indole derivatives. It is a significant plant hormone in the auxin family and plays a crucial role in the regulation of plant growth and development. This compound is involved in various physiological processes such as cell elongation, tissue differentiation, and responses to light and gravity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method includes the reaction of indole with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of tryptophan. Certain bacteria and fungi can convert tryptophan into this compound through enzymatic pathways . This biotechnological approach is favored due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
2-(3H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of indole-3-carboxylic acid .
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of indole-3-ethanol .
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can occur under appropriate conditions, leading to various substituted indole derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Indole-3-carboxylic acid
Reduction: Indole-3-ethanol
Substitution: Various substituted indole derivatives
Scientific Research Applications
2-(3H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: As a plant hormone, it is extensively studied for its role in plant growth and development. It is also used in tissue culture and plant propagation studies .
Medicine: Research has shown that indole derivatives possess anti-inflammatory, anticancer, and antimicrobial properties. This compound is used as a lead compound in the development of new therapeutic agents .
Industry: In the agricultural industry, it is used to promote root formation and enhance plant growth. It is also used in the production of plant growth regulators .
Mechanism of Action
2-(3H-indol-3-yl)acetic acid exerts its effects by binding to specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and influence cell division, elongation, and differentiation . The compound’s mechanism of action involves the modulation of auxin-responsive genes, which play a key role in plant development .
Comparison with Similar Compounds
2-(3H-indol-3-yl)acetic acid can be compared with other similar compounds such as:
Indole-3-butyric acid: Another plant hormone with similar functions but is more stable and less prone to degradation.
Naphthaleneacetic acid: A synthetic auxin used in agriculture, known for its higher potency and longer-lasting effects.
Indole-3-propionic acid: A naturally occurring compound with antioxidant properties, used in medical research for its neuroprotective effects.
Uniqueness: this compound is unique due to its natural occurrence and its pivotal role in plant physiology. Its ability to regulate a wide range of developmental processes makes it indispensable in both basic and applied plant sciences .
Biological Activity
2-(3H-indol-3-yl)acetic acid, also known as indole-3-acetic acid (IAA), is a well-studied compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features an indole ring attached to an acetic acid moiety. This structure is crucial for its biological activities, particularly in plant growth regulation and potential therapeutic effects in humans.
1. Plant Growth Regulator
Indole-3-acetic acid is primarily recognized as a plant hormone (auxin) that regulates various growth processes in plants, including:
- Cell elongation
- Apical dominance
- Root formation
Research shows that IAA influences gene expression related to growth and development, making it essential for agricultural applications .
2. Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, derivatives such as 2-(1H-indol-3-yl)-2-oxo-acetamide have shown significant cytotoxic effects against human cancer cell lines, including:
Cell Line | Type of Cancer | IC50 (µM) |
---|---|---|
HT-29 | Colon Carcinoma | 10.5 |
MCF-7 | Breast Cancer | 12.0 |
H460M | Lung Carcinoma | 8.0 |
These compounds were tested using the MTT assay, demonstrating marked activity against solid tumors .
3. Neuroprotective Effects
Studies have indicated that certain derivatives of indole acetic acid exhibit neuroprotective properties. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, suggesting their role in treating neurodegenerative diseases .
4. Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. Compounds derived from this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, indicating their potential use in treating infections .
The biological activities of this compound are mediated through several mechanisms:
- Cell Signaling : IAA influences cellular signaling pathways, promoting cell division and elongation.
- Gene Expression Regulation : It modulates the expression of genes involved in growth and development processes.
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, reducing oxidative damage in cells.
Case Study: Antitumor Activity Evaluation
In a study evaluating the antitumor effects of various indole derivatives, researchers found that specific modifications to the indole ring significantly enhanced cytotoxicity against cancer cell lines. For example, the introduction of halogen substituents increased potency against HT-29 cells by up to 50% compared to unmodified compounds .
Research on Neuroprotective Effects
A recent investigation into the neuroprotective effects of this compound derivatives demonstrated that these compounds can decrease apoptosis in neuronal cells exposed to oxidative stress. The study utilized various assays to measure cell viability and oxidative markers, confirming the protective role of these indole derivatives .
Properties
CAS No. |
81326-17-2 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(3H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6-7H,5H2,(H,12,13) |
InChI Key |
UHWJKAXFMGPTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=N2)CC(=O)O |
Origin of Product |
United States |
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